N,N,4-Trimethylthiazol-2-amine
Description
Contextualization within Thiazole (B1198619) and Aminothiazole Chemical Space
Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen, is a foundational structure in medicinal chemistry. wikipedia.org Its derivatives are integral to numerous biologically active molecules, including the essential vitamin thiamine (B1217682) (B1). wikipedia.org The introduction of an amino group to the thiazole ring gives rise to aminothiazoles, a class of compounds with a wide array of pharmacological properties. wikipedia.orgmdpi.com The 2-aminothiazole (B372263) scaffold, in particular, is a privileged structure, appearing in a multitude of approved drugs. nih.govresearchgate.net These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.com
The parent compound, 2-aminothiazole, is a light yellow crystalline solid soluble in water, alcohols, and diethyl ether. wikipedia.org The chemistry of aminothiazoles is rich, with the potential for substitution at various positions on the thiazole ring, leading to a vast chemical space with diverse properties and applications. analis.com.my
Table 1: Physicochemical Properties of 2-Aminothiazole and 2-Amino-4-methylthiazole (B167648)
| Property | 2-Aminothiazole | 2-Amino-4-methylthiazole |
|---|---|---|
| CAS Number | 96-50-4 nih.gov | 1603-91-4 bldpharm.com |
| Molecular Formula | C₃H₄N₂S nih.gov | C₄H₆N₂S bldpharm.com |
| Molar Mass | 100.14 g/mol nih.gov | 114.17 g/mol bldpharm.com |
| Melting Point | 91-93 °C sigmaaldrich.com | No data available |
| Boiling Point | 117 °C at 20 hPa wikipedia.org | No data available |
| Appearance | Light brown crystals nih.gov | No data available |
This table presents data for the parent and a closely related compound to provide context for N,N,4-Trimethylthiazol-2-amine.
Historical Development and Emerging Research Trajectories of N-Substituted Thiazol-2-amine Derivatives
The synthesis of 2-aminothiazoles, often achieved through the Hantzsch thiazole synthesis by reacting α-haloketones with thiourea (B124793), has been a cornerstone of heterocyclic chemistry for over a century. wikipedia.orgnih.gov Early interest in aminothiazoles was significantly driven by the discovery of sulfathiazole, a potent sulfa drug. wikipedia.org
The exploration of N-substituted thiazol-2-amine derivatives has been a continuous area of research. analis.com.my Structure-activity relationship (SAR) studies have demonstrated that the N-2 position of the aminothiazole scaffold is highly amenable to modification, allowing for the fine-tuning of biological activity. nih.gov For instance, the introduction of substituted benzoyl groups at this position has led to a more than 128-fold improvement in antitubercular activity in certain series. nih.gov
Emerging research trajectories focus on the development of N-substituted aminothiazoles as highly specific inhibitors of various enzymes. For example, they have been investigated as inhibitors of glutaminase, a potential target in cancer therapy, and as potent inhibitors of neuronal nitric oxide synthase (nNOS), with therapeutic potential for neurodegenerative disorders. sigmaaldrich.comresearchgate.netbeilstein-journals.org The synthesis of novel thiazol-2-amines via reactions like the Mannich reaction with secondary amines continues to be an active area of investigation for developing new antimicrobial agents. nih.gov
Structural Significance of this compound as a Tertiary Aminothiazole Scaffold
The structure of this compound is characterized by two key features: a tertiary amine at the 2-position and a methyl group at the 4-position of the thiazole ring.
The presence of two methyl groups on the exocyclic nitrogen atom renders it a tertiary amine. This is significant as the degree of substitution on the 2-amino group can profoundly influence the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, affect its pharmacokinetic and pharmacodynamic profile. While primary and secondary aminothiazoles can act as hydrogen bond donors, the tertiary amine in this compound can only function as a hydrogen bond acceptor. This alteration in hydrogen bonding potential can lead to different binding interactions with biological targets. The synthesis of such N,N-dimethylated amines can be achieved through methods like reductive amination. researchgate.net
The methyl group at the 4-position of the thiazole ring also plays a crucial role. SAR studies on various aminothiazole series have shown that substitution at the C-4 and C-5 positions can significantly impact biological activity. nih.gov For example, in a series of antitubercular compounds, the 4-position was found to be intolerant to major modifications, highlighting its importance for maintaining potency. nih.gov The presence of a small lipophilic group like methyl can influence the compound's orientation within a binding pocket and its metabolic stability. The synthesis of 2-amino-4-methylthiazole is a well-established process. chemicalbook.com
Interdisciplinary Research Landscape and Scope for this compound
The aminothiazole scaffold is a cornerstone in drug discovery, with applications spanning multiple therapeutic areas. nih.gov This interdisciplinary interest stems from the broad pharmacological spectrum of aminothiazole derivatives. mdpi.com They are being actively investigated as:
Anticancer agents: As illustrated by the approved drugs dasatinib (B193332) and alpelisib, which contain the 2-aminothiazole moiety. nih.gov
Antimicrobial agents: Showing activity against a range of pathogenic bacteria and fungi. mdpi.comnih.govnanobioletters.com
Anti-inflammatory agents: Demonstrating potential in modulating inflammatory pathways. mdpi.com
Neurological agents: Being explored as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. sigmaaldrich.com
Given this landscape, this compound, as a specific derivative, could be a candidate for investigation within these fields. Its unique substitution pattern—a tertiary amine and a 4-methyl group—could confer novel pharmacological properties or a more desirable selectivity profile compared to other aminothiazoles. Future research would likely involve the synthesis of this compound and its evaluation in various biological assays to determine its potential as a lead compound in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
N,N,4-trimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSYIGHGQHSTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468637 | |
| Record name | N,N,4-Trimethylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-18-3 | |
| Record name | N,N,4-Trimethylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of N,n,4 Trimethylthiazol 2 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring in N,N,4-trimethylthiazol-2-amine exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents, largely governed by the electron-donating nature of the dimethylamino group and the inherent electronic properties of the thiazole heterocycle.
Electrophilic Substitution: The thiazole ring is generally considered electron-deficient, which typically makes electrophilic substitution reactions challenging. However, the presence of an electron-donating group at the C2-position, such as the dimethylamino group in this compound, can facilitate electrophilic attack. pharmaguideline.com Such substituents increase the electron density of the ring, particularly at the C5-position, making it the preferred site for electrophilic substitution. pharmaguideline.comwikipedia.org Reactions like halogenation and sulfonation are expected to occur preferentially at this position. pharmaguideline.com For instance, bromination of anilines, which also contain a powerful activating amino group, readily occurs at the ortho and para positions. byjus.com This suggests that under appropriate conditions, this compound could undergo similar regioselective substitutions.
Nucleophilic Substitution: The C2-position of the thiazole ring is inherently electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com While the dimethylamino group at this position is not a typical leaving group, quaternization of the ring nitrogen would increase the acidity of the C2-proton, potentially facilitating its removal by a strong base and subsequent reaction with an electrophile. pharmaguideline.com Alternatively, nucleophilic substitution reactions on the thiazole ring often involve the displacement of a halogen atom. pharmaguideline.com Therefore, a synthetic strategy could involve the initial electrophilic halogenation at the C5-position, followed by a nucleophilic substitution to introduce a different functional group.
Functional Group Interconversions of the Amine Moiety
The exocyclic dimethylamino group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through acylation, amide formation, and addition reactions.
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various acylating agents. byjus.com Acylation can be achieved using acyl chlorides or acid anhydrides to form the corresponding amides. masterorganicchemistry.comfishersci.it This reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, typically proceeds under mild conditions in the presence of a base to neutralize the hydrogen halide byproduct. masterorganicchemistry.comfishersci.it
The reactivity of the amine can be modulated. For instance, in aromatic amines, the activating effect of the amino group can be controlled by acetylation, which makes the nitrogen lone pair less available for donation to the ring due to resonance with the carbonyl group. byjus.com This principle can be applied to control the reactivity of this compound in subsequent reactions.
A variety of coupling reagents can also facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to prepare more reactive acylating agents. fishersci.itorganic-chemistry.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used for this purpose. masterorganicchemistry.comfishersci.it
Table 1: Examples of Acylation and Amide Formation Reactions
| Acylating Agent | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Acyl Chloride | Base (e.g., pyridine, triethylamine) | Tertiary Amide | masterorganicchemistry.comfishersci.it |
| Acid Anhydride | Base (optional) | Tertiary Amide | masterorganicchemistry.com |
| Carboxylic Acid | DCC or EDC | Tertiary Amide | masterorganicchemistry.comfishersci.it |
The nucleophilic character of the amine moiety allows for its addition to isothiocyanates, leading to the formation of N,N'-disubstituted thiourea (B124793) derivatives. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group. nih.gov The resulting thiazolyl-thiourea derivatives are versatile intermediates for the synthesis of other heterocyclic compounds. nih.gov For example, thiourea derivatives can be used to synthesize 1,3-thiazoles and pyrimidines. nih.gov The synthesis of new N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isothiocyanate intermediate, which then reacts with a heterocyclic amine. nih.gov
Table 2: Synthesis of Thiazolyl-thiourea Derivatives
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| This compound | Phenyl isothiocyanate | N-(4-methylthiazol-2-yl)-N-methyl-N'-phenylthiourea | nih.govnih.gov |
Oxidation and Reduction Chemistry of the Thiazole Heterocycle and Exocyclic Amine
The thiazole ring is generally stable towards oxidation. However, strong oxidizing agents can lead to the degradation of the ring. The exocyclic amine, on the other hand, can be susceptible to oxidation. Direct nitration of aromatic amines, for example, can lead to tarry oxidation products. byjus.com
Reduction of the thiazole ring can be achieved under specific conditions. Catalytic hydrogenation with a platinum catalyst or metal reductions in acidic media generally leave the thiazole ring intact. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com
Cyclization Reactions Involving this compound Scaffolds
The this compound scaffold can be a valuable building block in the synthesis of fused heterocyclic systems. For instance, 2-aminothiazoles can undergo condensation reactions with aromatic aldehydes to generate new heterocycles. pharmaguideline.com Thiourea derivatives, which can be synthesized from this compound, are key precursors for cyclization reactions to form various heterocyclic rings. nih.govnih.gov For example, treatment of a thiourea derivative with α-haloketones can lead to the formation of substituted thiazole rings through a Hantzsch-type synthesis. nih.gov
Advanced Derivatization Strategies for Structure-Activity Relationship Studies
The chemical reactivity of this compound allows for extensive derivatization to explore structure-activity relationships (SAR) for various biological targets. By systematically modifying the substituents on the thiazole ring and the amine moiety, researchers can probe the molecular interactions that govern biological activity.
For example, in the development of tau protein ligands, the modification of a benzothiazole (B30560) scaffold with 1,2,3-triazole, amide, and ester moieties has been explored. nih.gov Similarly, SAR studies on NAAA inhibitors have involved the synthesis of a series of β-lactone carbamate (B1207046) derivatives with varying lipophilic side chains. nih.govresearchgate.net These studies highlight the importance of being able to introduce a diverse range of functional groups to optimize ligand-protein interactions. The various reactions discussed, including electrophilic substitution, acylation, and cyclization, provide the synthetic tools necessary to generate libraries of this compound derivatives for SAR studies. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminothiazole (B372263) |
| Acetanilide |
| Acetic anhydride |
| Acyl chloride |
| Ammonium thiocyanate |
| Aniline (B41778) |
| Benzothiazole |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Phenyl isothiocyanate |
| Pyridine |
| Pyrimidine |
| Raney nickel |
| Thionyl chloride |
| Thiourea |
Computational and Theoretical Studies on N,n,4 Trimethylthiazol 2 Amine and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. While specific studies on N,N,4-trimethylthiazol-2-amine are limited, extensive research on its parent structure, 2-aminothiazole (B372263), and its derivatives provides a solid foundation for understanding its behavior.
Density Functional Theory (DFT) and Ab Initio Approaches
DFT and ab initio calculations are at the forefront of computational chemistry for studying molecular systems. researchgate.netdntb.gov.ua DFT methods, such as B3LYP, are widely used to investigate the electronic structure and properties of thiazole (B1198619) derivatives. edu.krdresearchgate.net These methods have been successfully applied to study the geometry and normal modes of vibration of related molecules like 4-amino-2-methylquinoline, showing good agreement with experimental data. researchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to optimize molecular geometries and predict various molecular properties. edu.krdresearchgate.net
Ab initio methods, while computationally more demanding, provide highly accurate results and are often used as a benchmark. dntb.gov.ua Studies on aminothiazole derivatives have utilized both DFT and ab initio approaches to elucidate their structure and reactivity. For example, research on 2-amino-4-methylthiazole (B167648) employed DFT calculations at the B3LYP/6-311++G(3df,3pd) level to investigate its structure and tautomerization pathways.
Analysis of Molecular Geometry and Vibrational Spectra
Theoretical calculations are invaluable for determining the three-dimensional arrangement of atoms in a molecule and for interpreting its vibrational spectra. For analogs of this compound, such as 2-methyl-2H-tetrazol-5-amine, DFT calculations have been used to predict a planar tetrazole ring with the methyl and amine groups lying in the ring plane. nih.govresearchgate.net The calculated geometric parameters are often in good agreement with experimental data from techniques like X-ray crystallography.
Vibrational spectra, including infrared (IR) and Raman spectra, provide a fingerprint of a molecule. DFT calculations can predict these spectra with a high degree of accuracy, aiding in the assignment of experimental vibrational bands. researchgate.net For example, in the study of 2-amino-4-methylthiazole, DFT calculations helped to assign the observed IR bands in an argon matrix. Similarly, studies on 4-amino-2-methylquinoline have shown that theoretically calculated vibrational frequencies using both HF and DFT methods correlate well with experimental FTIR and FT-Raman spectra. researchgate.net
Table 1: Selected Calculated Vibrational Frequencies for Aminothiazole Analogs (Note: This table is a representative example based on data for analogous compounds and does not represent this compound directly.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
| NH Stretching | 3450 | 3486 (FTIR), 3481 (FT-Raman) | researchgate.net |
| CN Stretching | 1452, 1433, 1418 | 1454 (FTIR), 1468 (FT-Raman) | researchgate.net |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). edu.krd The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
For various aminothiazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution across the molecule. nih.govresearchgate.net In a study on benzothiazole (B30560) derivatives, it was found that substituents on the ring significantly affect the HOMO-LUMO energy gap. researchgate.netmdpi.com For instance, electron-withdrawing groups can lower the energy gap, increasing the molecule's reactivity. nih.gov The analysis of FMOs helps in understanding charge transfer within the molecule and predicting sites of electrophilic and nucleophilic attack. edu.krd
Table 2: Representative HOMO-LUMO Energy Gaps for Thiazole Derivatives (Note: Values are illustrative and taken from studies on various thiazole analogs.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzothiazole Derivative 1 | - | - | 4.73 | mdpi.com |
| Benzothiazole Derivative 2 | - | - | 4.46 | mdpi.com |
| Pyrazolyl-thiazole Derivative 1 | - | - | Larger Gap | nih.gov |
| Pyrazolyl-thiazole Derivative 2 | - | - | Smaller Gap | nih.gov |
Thermodynamic Properties and Stability Assessments
Quantum chemical calculations can predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, which are crucial for assessing the stability of different conformers or isomers. mdpi.com For 2-amino-4-methylthiazole, DFT calculations have been used to determine the relative energies of its different tautomeric forms, identifying the most stable isomer.
Studies on substituted azoles have demonstrated the use of experimental techniques combined with quantum chemical calculations to determine thermodynamic properties like the enthalpy of formation. researchgate.net For benzothiazole derivatives, DFT calculations have been employed to investigate their thermodynamic features, providing insights into their stability. researchgate.netmdpi.com These stability assessments are critical for understanding the behavior of these compounds under different conditions.
Molecular Dynamics Simulations and Conformational Analysis
MD simulations have been used to investigate the binding mechanisms of 2-aminothiazole inhibitors to biological targets such as cyclin-dependent kinase 5 (CDK5) and Aurora kinase. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, a study on 2-aminothiazole inhibitors of CDK5 showed that van der Waals interactions played a crucial role in binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Aminothiazoles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com QSAR studies are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. nih.govtandfonline.comnih.gov
Several QSAR studies have been performed on aminothiazole derivatives for various biological targets. nih.govtandfonline.comnih.gov These studies typically involve calculating a set of molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
For example, a QSAR study on 2-aminothiazole derivatives as Aurora kinase inhibitors used descriptors to build a model with good predictive power. nih.gov Another study on aminothiazole derivatives as Hec1/Nek2 inhibitors generated a QSAR model that identified key descriptors influencing their inhibitory activity. tandfonline.comnih.gov These models can then be used to predict the activity of untested or hypothetical aminothiazole derivatives, thereby accelerating the drug discovery process.
Mechanistic Research on Biological Interactions and Target Modulation by N,n,4 Trimethylthiazol 2 Amine and Its Derivatives
Elucidation of Molecular Binding Mechanisms with Specific Proteins and Receptors
The therapeutic potential of N,N,4-trimethylthiazol-2-amine and its related compounds stems from their ability to interact with and modulate the function of a variety of key biological targets. Researchers have delved into the specific molecular interactions that underpin these effects, revealing a nuanced picture of how these small molecules can influence complex cellular processes.
Interaction with Viral Capsid Proteins and Receptor Binding Blockade
Derivatives of this compound have been investigated for their potential to interfere with viral infections. One key area of research has been their interaction with the capsid proteins of viruses like Human Enterovirus A71 (EV-A71). The VP1 protein, a major component of the EV-A71 capsid, plays a crucial role in the virus's ability to attach to and enter host cells. It has been observed that amino acid changes in the VP1 protein can alter the virus's ability to bind to heparan sulfate (B86663) proteoglycans (HSPGs), which can be important for its ability to infect neuronal tissue. frontiersin.org Specifically, a single amino acid change at position 145 of the VP1 protein, from glutamic acid to glutamine, can enhance the virus's ability to bind to HSPGs and increase its infectivity in intestinal models. frontiersin.org This suggests that compounds that can block this interaction by binding to the VP1 protein could prevent viral entry and subsequent replication. The interaction between the C-terminus of the EV-A71 VP1 protein and the host protein prohibitin 2 (PHB2) is also crucial for inducing autophagy, a process that the virus can exploit for its own replication. nih.gov
Modulation of Kinase Activity
A significant body of research has focused on the ability of this compound derivatives to modulate the activity of various kinases, which are enzymes that play critical roles in cell signaling, growth, and division.
Cyclin-Dependent Kinase 5 (CDK5) and other CDKs: Certain aminothiazole derivatives have shown potent, ATP-competitive inhibition of CDK2, CDK1, and CDK5 with IC50 values in the low nanomolar range. researchgate.net Ring-constrained analogues, such as 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, have been designed and synthesized as second-generation CDK inhibitors. nih.gov One of the most potent compounds in this series inhibits CDK2 with an IC50 of 0.7 nM. nih.gov X-ray crystallography has confirmed that these inhibitors bind within the ATP-binding pocket of CDK2. nih.gov A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines also exhibited potent CDK2 inhibitory activity, with one compound showing a Ki value of 0.005 µM and demonstrating selectivity over other CDKs. nih.gov
Checkpoint Kinase 1 (CHK1): CHK1 is a key player in the DNA damage response pathway. Its activation, often triggered by DNA damaging agents, can lead to cell cycle arrest, allowing time for DNA repair. nih.govnih.gov this compound derivatives have been investigated for their ability to inhibit CHK1, which can sensitize cancer cells to the effects of chemotherapy. nih.gov
Aurora A Kinase: Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora A and B kinases. nih.govdundee.ac.uk These kinases are crucial for proper cell division, and their inhibition can lead to mitotic failure and cell death in cancer cells. nih.govdundee.ac.uk The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, inhibits Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively. nih.govdundee.ac.uk Quantitative structure-activity relationship (QSAR) studies have suggested that modifications to the aniline (B41778) group of these compounds can influence their inhibitory activity. nih.gov Other triazole derivatives have also shown inhibitory activity against Aurora-A kinase in the low to submicromolar range. mdpi.com
Sphingosine (B13886) Kinase (SphK): The aminothiazole class of compounds has been explored as inhibitors of sphingosine kinases (SphK1 and SphK2), which are key regulators of the pro-survival lipid mediator sphingosine-1-phosphate (S1P). nih.gov A derivative, N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine, was identified as a promising inhibitor with IC50 values of 7.3 µM for SphK1 and 6.5 µM for SphK2. nih.gov Another putative SphK inhibitor, SKI II, has been shown to act by promoting the lysosomal degradation of the SK-1 protein. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that plays a significant role in the growth and survival of many epithelial tumors. nih.govmdpi.com While direct information on this compound is limited, the broader class of small molecule kinase inhibitors has been extensively studied for EGFR modulation.
Sirtuin 2 (SIRT2): SIRT2 is a deacetylase that regulates numerous cellular processes. nih.govnih.gov The development of selective modulators of SIRT2 is an active area of research, with potential applications in treating diseases like viral infections and cancer. nih.gov Structural studies have revealed that the catalytic core of SIRT2 has inducible cavities that can accommodate various inhibitors. nih.gov
Interactive Table: Kinase Inhibition by this compound Derivatives
| Kinase Target | Derivative Class | Key Findings | IC50/Ki Values |
| CDK2, CDK1, CDK5 | Aminothiazoles | Potent, ATP-competitive inhibition. researchgate.net | < 10 nM researchgate.net |
| CDK2 | 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines | Second-generation inhibitors. nih.gov | 0.7 nM (most potent) nih.gov |
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Potent and selective inhibition. nih.gov | Ki = 0.005 µM nih.gov |
| Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Potent inhibition leading to mitotic failure. nih.govdundee.ac.uk | Ki = 8.0 nM (Aurora A), 9.2 nM (Aurora B) nih.govdundee.ac.uk |
| SphK1/SphK2 | Aminothiazoles | Inhibition of S1P production. nih.gov | IC50 = 7.3 µM (SphK1), 6.5 µM (SphK2) nih.gov |
Chemokine Receptor Antagonism (e.g., CCR4)
The C-C chemokine receptor 4 (CCR4) and its ligands are implicated in the pathogenesis of various diseases, including allergic inflammation and cancer. nih.govguidetopharmacology.orgmdpi.com Small molecule antagonists of CCR4 have been developed and are under investigation for their therapeutic potential. guidetopharmacology.orgmedchemexpress.com These antagonists can block the binding of chemokines like CCL17 and CCL22 to CCR4, thereby inhibiting downstream signaling pathways that lead to cell migration and inflammation. nih.govmdpi.com One potent CCR4 antagonist, compound 22, has an IC50 of 0.02 µM and effectively blocks chemokine-mediated chemotaxis and calcium mobilization. medchemexpress.com
Pathways of Cellular Process Modulation
The interaction of this compound and its derivatives with their molecular targets initiates a cascade of events that can significantly alter cellular processes.
Regulation of Autophagic Flux and Associated Proteins
Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis. Dysregulation of autophagy is implicated in various diseases.
LC3, Beclin-1, p62: A derivative, N-adamantyl-4-methylthiazol-2-amine, has been shown to protect cortical neurons from glutamate-induced autophagic cell death. nih.govbmbreports.org This compound was found to attenuate the glutamate-induced increase in the protein levels of key autophagy markers, including LC3, Beclin-1, and p62. nih.govbmbreports.org The mechanism of this inhibition involves the regulation of the PI3K/Akt/mTOR signaling pathway. nih.govbmbreports.org The 20S proteasome has also been shown to regulate autophagic flux by degrading proteins involved in autophagosome-lysosome fusion. citeab.com
Inhibition of Inflammasome Activation and Downstream Signaling Cascades
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines.
NLRP3, NF-κB, Reactive Oxygen Species: The activation of the NLRP3 inflammasome is a key event in many inflammatory diseases. nih.gov Inhibition of the NLRP3 inflammasome can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov While direct evidence for this compound is not available, the broader context of inflammatory signaling suggests that compounds targeting upstream or downstream components of the NLRP3 pathway could be beneficial. For example, the kinase MST4 has been shown to inhibit NLRP3 inflammasome activation. nih.gov Additionally, N-adamantyl-4-methylthiazol-2-amine has been shown to attenuate glutamate-induced increases in reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome. nih.gov
Interactive Table: Modulation of Cellular Processes by this compound Derivatives
| Cellular Process | Derivative | Key Modulated Proteins | Downstream Effect |
| Autophagy | N-adamantyl-4-methylthiazol-2-amine | LC3, Beclin-1, p62 nih.govbmbreports.org | Inhibition of autophagic cell death nih.govbmbreports.org |
| Inflammation | N-adamantyl-4-methylthiazol-2-amine | Reactive Oxygen Species nih.gov | Attenuation of oxidative stress nih.gov |
Attenuation of Oxidative Stress Mechanisms (e.g., Reactive Oxygen Species, Glutathione (B108866) (GSH), Superoxide (B77818) Dismutase (SOD), Glutathione Peroxidase (GSH-Px))
Research has demonstrated that certain derivatives of this compound play a significant role in mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. medchemexpress.comtcichemicals.com ROS are chemically reactive molecules containing oxygen that are formed as a natural byproduct of normal oxygen metabolism and have important roles in cell signaling. medchemexpress.comtcichemicals.com However, during times of environmental stress, ROS levels can increase dramatically, leading to significant damage to cell structures. This cumulative damage is known as oxidative stress.
A notable derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), has been shown to counteract the effects of glutamate-induced toxicity in the rat cerebral cortex by attenuating key antioxidant parameters. nih.gov Specifically, pretreatment with KHG26693 was found to moderate the levels of superoxide dismutase (SOD), catalase, glutathione (GSH), and glutathione reductase. nih.gov SODs are a class of enzymes that catalyze the dismutation of superoxide (O2−) into oxygen and hydrogen peroxide. nih.gov They are a crucial part of the antioxidant defense system in virtually all living cells exposed to oxygen. nih.gov Glutathione, a major antioxidant in cells, helps protect against oxidative damage by participating in various detoxification processes. nih.gov
In a model of lipopolysaccharide (LPS)-induced brain inflammation in mice, KHG26693 administration effectively mitigated the reduction in hippocampal superoxide dismutase levels. nih.gov Similarly, in a mouse model of amyloid β-induced oxidative stress, KHG26693 suppressed this stress through a mechanism that involves the attenuation of glutathione peroxidase and GSH. nih.gov Glutathione peroxidases (GPx) are a family of enzymes that reduce organic and inorganic hydroperoxides to their corresponding alcohols, using glutathione as the electron donor, thereby protecting cells from oxidative damage. medchemexpress.com
The table below summarizes the observed effects of N-adamantyl-4-methylthiazol-2-amine (KHG26693) on key markers of oxidative stress in different experimental models.
| Experimental Model | Marker | Observed Effect of KHG26693 |
| Glutamate-induced toxicity in rat cerebral cortex | Superoxide Dismutase (SOD) | Attenuated decrease nih.gov |
| Glutathione (GSH) | Attenuated decrease nih.gov | |
| Glutathione Reductase | Attenuated decrease nih.gov | |
| Catalase | Attenuated decrease nih.gov | |
| Lipopolysaccharide (LPS)-induced brain inflammation in mice | Superoxide Dismutase (SOD) | Mitigated reduction in hippocampus nih.gov |
| Amyloid β-induced oxidative stress in mouse hippocampus | Glutathione Peroxidase (GPx) | Attenuated decrease nih.gov |
| Glutathione (GSH) | Attenuated decrease nih.gov | |
| Reactive Oxygen Species (ROS) | Decreased nih.gov |
Modulation of Apoptotic Pathways (e.g., Bcl-2, Caspase-3)
The modulation of apoptotic pathways, the body's method of programmed cell death, is another critical area of investigation for this compound derivatives. Apoptosis is essential for normal development and tissue homeostasis and is tightly regulated by a complex network of proteins. Key players in this process include the Bcl-2 family of proteins, which can be either pro-apoptotic or anti-apoptotic, and caspases, a family of proteases that execute the cell death program. nih.govptglab.com
In studies of glutamate-induced toxicity in the rat cerebral cortex, the derivative N-adamantyl-4-methylthiazol-2-amine (KHG26693) demonstrated a significant ability to modulate apoptotic pathways. nih.gov Pretreatment with this compound was shown to significantly attenuate the glutamate-induced elevation of caspase-3 activity and the pro-apoptotic protein Bax. nih.gov Caspase-3 is a critical executioner caspase, responsible for cleaving numerous cellular proteins and dismantling the cell during apoptosis. ptglab.comsigmaaldrich.com Bax, a member of the Bcl-2 family, promotes apoptosis by translocating to the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.
The table below details the effects of N-adamantyl-4-methylthiazol-2-amine (KHG26693) on key apoptotic markers in the context of glutamate-induced neurotoxicity.
| Experimental Model | Apoptotic Marker | Observed Effect of KHG26693 |
| Glutamate-induced toxicity in rat cerebral cortex | Caspase-3 | Attenuated elevation of activity nih.gov |
| Bax | Attenuated elevation nih.gov |
Mechanisms Affecting Bacterial Cellular Integrity (e.g., Membrane Permeability, Extracellular Polysaccharide Release)
The impact of this compound and its derivatives on bacterial cellular integrity represents a focused area of research, particularly concerning their potential as antimicrobial agents. The structural integrity of bacteria is maintained by the cell wall and cell membrane, which act as barriers and regulate the passage of substances. Disrupting these structures can lead to bacterial cell death. Mechanisms of action can include increasing membrane permeability, which allows the uncontrolled flow of substances into and out of the cell, and affecting the production or release of extracellular polysaccharides (EPS), which are crucial for biofilm formation and protection of bacteria from environmental stresses.
While direct studies on "this compound" regarding these specific bacterial mechanisms were not found in the provided search results, the broader class of thiazole (B1198619) derivatives has been investigated for anti-neuroinflammatory properties, which can be linked to microbial factors. nih.gov For instance, N-adamantyl-4-methylthiazol-2-amine (KHG26693) has been studied in the context of lipopolysaccharide (LPS)-induced inflammation. nih.govnih.gov LPS is a major component of the outer membrane of Gram-negative bacteria. This suggests an interaction with bacterial components, although the direct effect on bacterial cellular integrity mechanisms like membrane permeability and EPS release for this specific compound requires further dedicated research.
Enzymatic Inhibition Studies within Eicosanoid Metabolism (e.g., 5-, 12-, 15-Lipoxygenases (LO), Cyclooxygenase-1 and -2 (COX-1/-2))
Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are signaling molecules derived from the metabolism of arachidonic acid and are key mediators of inflammation. nih.gov The enzymes responsible for their production, including lipoxygenases (LOs) and cyclooxygenases (COXs), are significant targets for anti-inflammatory drugs. nih.gov
Research into N,4-diaryl-1,3-thiazole-2-amines has revealed their potential as potent inhibitors of eicosanoid metabolism. nih.gov A study involving thirty compounds from this class investigated their activity and selectivity against five key enzymes: 5-, 12-, and 15-lipoxygenase (LO), and cyclooxygenase-1 and -2 (COX-1/-2). nih.gov Notably, this research identified multi-target ligands capable of inhibiting all tested enzymes, as well as potent and selective inhibitors of 5-LO and COX-2. nih.gov For example, one derivative, 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705), was highlighted as a potent and selective 5-LO and COX-2 inhibitor. nih.gov
Furthermore, the derivative N-adamantyl-4-methylthiazol-2-amine (KHG26693) has demonstrated anti-inflammatory effects by downregulating cyclooxygenase-2 (COX-2) content in lipopolysaccharide-stimulated microglial cells. nih.gov In a mouse model of brain inflammation, pretreatment with KHG26693 also significantly attenuated the elevation of COX-2 protein levels. nih.gov
The table below summarizes the inhibitory effects of this compound derivatives on key enzymes in eicosanoid metabolism.
| Compound/Derivative Class | Enzyme Target | Observed Effect |
| N,4-diaryl-1,3-thiazole-2-amines | 5-Lipoxygenase (5-LO) | Inhibition nih.gov |
| 12-Lipoxygenase (12-LO) | Inhibition nih.gov | |
| 15-Lipoxygenase (15-LO) | Inhibition nih.gov | |
| Cyclooxygenase-1 (COX-1) | Inhibition nih.gov | |
| Cyclooxygenase-2 (COX-2) | Inhibition nih.gov | |
| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Cyclooxygenase-2 (COX-2) | Downregulation/Attenuation of protein levels nih.govnih.gov |
Advanced Applications and Emerging Research Frontiers of N,n,4 Trimethylthiazol 2 Amine Scaffolds
Role in Catalysis
The inherent electronic properties of the 2-aminothiazole (B372263) core, characterized by the presence of multiple heteroatoms with available lone pairs, make it a promising candidate for the design of novel ligands for catalysis. The N,N,4-trimethylthiazol-2-amine scaffold, in particular, offers distinct coordination possibilities that are being explored for their potential in various catalytic transformations.
Ligand Design for Metal Coordination Complexes
The this compound scaffold possesses two nitrogen atoms—the endocyclic thiazole (B1198619) nitrogen and the exocyclic dimethylamino nitrogen—as well as a sulfur atom, all of which can potentially coordinate with metal centers. This multi-dentate character allows for the formation of stable chelate rings with transition metals, a crucial feature for effective catalysts. The coordination behavior of aminothiazole derivatives has been a subject of study, revealing their versatility in forming complexes with various metals. nih.gov
The reactivity of the exocyclic and endocyclic nitrogen atoms as nucleophiles is dependent on the electrophile and reaction conditions. thieme-connect.de This differential reactivity can be exploited in the synthesis of well-defined metal complexes where the this compound acts as a precisely tailored ligand. For instance, in related 2-aminobenzothiazole (B30445) systems, coordination to copper(II) has been shown to occur through the thiazole nitrogen. mdpi.com The presence of the methyl groups on the exocyclic amine and the thiazole ring in this compound can influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex.
Research into related 2-aminothiazole derivatives has demonstrated their ability to act as bidentate ligands, coordinating through both the sulfur and amine groups to form stable five-membered chelate rings with various transition metals, including Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov The geometry of these complexes can vary, with tetrahedral and square planar structures being reported. nih.gov
| Metal Ion | Potential Coordination Sites on this compound | Potential Complex Geometry | Reference |
| Cu(II) | Endocyclic N, Exocyclic N, Sulfur | Square Planar, Octahedral | nih.govnih.gov |
| Ni(II) | Endocyclic N, Exocyclic N, Sulfur | Tetrahedral, Octahedral | nih.govnih.gov |
| Zn(II) | Endocyclic N, Exocyclic N, Sulfur | Tetrahedral | nih.gov |
| Pd(II) | Endocyclic N, Exocyclic N, Sulfur | Square Planar | rsc.org |
| Pt(II) | Endocyclic N, Exocyclic N, Sulfur | Square Planar | rsc.org |
Application in Nitrogen Fixation and Other Transition Metal-Catalyzed Transformations
While direct application of this compound in nitrogen fixation has not been extensively reported, the fundamental principles of ligand design suggest its potential in this challenging field. Nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃), is a critical industrial and biological process often catalyzed by metal complexes. acs.org The ability of thiazole-containing ligands to stabilize different oxidation states of transition metals is a key attribute for catalysts designed for redox-intensive processes like nitrogen fixation.
The broader class of 2-aminothiazole derivatives has been employed in various transition metal-catalyzed reactions. For example, copper(II) complexes with 2-aminobenzothiazole ligands have been utilized as catalysts in "click chemistry," specifically in azide-alkyne cycloaddition reactions. mdpi.com Furthermore, palladium(II) and platinum(II) ions have been shown to react with 2-aminothiazole, leading to ring-opening via C-S bond cleavage, which highlights the rich and sometimes complex reactivity of this scaffold in the presence of transition metals. rsc.org The development of novel catalytic systems, including those for the synthesis of 2-aminothiazoles themselves, often involves the use of transition metal catalysts, underscoring the intimate relationship between these heterocycles and catalysis. rsc.orgresearchgate.net
Materials Science Applications
The unique electronic and structural features of the this compound scaffold also make it an attractive building block for the development of new materials with tailored properties for a range of applications, from polymers to electronics.
Integration into Novel Polymeric and Composite Materials
The incorporation of thiazole moieties into polymer backbones is a known strategy for tuning the optical and electronic properties of the resulting materials. Thiazole-containing polymers have been investigated for their potential in various applications, including organic electronics. researchgate.net The this compound unit can be envisaged as a monomer or a functional pendant group in polymerization reactions. Its presence could enhance the thermal stability and introduce specific light-emitting or charge-transporting properties to the polymer chain.
For instance, studies on thiazolo[5,4-d]thiazole-based polymers have shown that these materials can possess good thermal stability and exhibit interesting charge transport behavior in organic thin-film transistors. rsc.org The electron-deficient nature of the thiazole ring can be harnessed to create donor-acceptor systems within a polymer, which is a common design principle for organic semiconductors. rsc.org While specific research on polymers derived from this compound is limited, the broader field of thiazole-based polymers provides a strong rationale for its exploration in this area. researchgate.net
Exploration in Optoelectronic and Electronic Materials
Thiazole-based compounds are increasingly being investigated for their applications in optoelectronic and electronic materials due to their favorable electronic properties. researchgate.net The thiazole ring is considered an electron-accepting heterocycle, which can be beneficial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The specific substitution pattern of this compound, with its electron-donating dimethylamino group, could lead to interesting intramolecular charge transfer characteristics, which are desirable for nonlinear optical materials and as components in push-pull chromophores.
Research on thiazolo[5,4-d]thiazole (B1587360) derivatives has demonstrated their potential as semiconductors for plastic electronics, owing to their high oxidative stability and ability to form ordered structures that facilitate intermolecular π–π overlap. rsc.orgnih.gov Although this compound is a simpler molecule, the fundamental electronic properties of the thiazole core suggest its potential utility in the design of new organic electronic materials. researchgate.net
| Property | Relevance to Optoelectronic Materials | Reference |
| Electron-Accepting Nature of Thiazole | Useful for creating donor-acceptor systems in organic semiconductors. | researchgate.net |
| Intramolecular Charge Transfer | Potential for nonlinear optical applications and use in chromophores. | |
| High Oxidative Stability | Contributes to the longevity and performance of electronic devices. | rsc.org |
| Structural Rigidity and Planarity | Facilitates efficient intermolecular π–π stacking for charge transport. | rsc.org |
Development as Chemical Probes for Biological Systems
The development of fluorescent probes for the detection and imaging of biological molecules and processes is a rapidly advancing field. Thiazole-based dyes, most notably thiazole orange and its derivatives, are well-established as effective fluorescent probes, particularly for nucleic acids. nih.govnih.gov These dyes typically exhibit a "light-up" phenomenon, where their fluorescence intensity dramatically increases upon binding to their target, a highly desirable feature for a biological probe.
The this compound scaffold shares structural similarities with the core of some of these fluorescent dyes. The combination of the electron-rich dimethylamino group and the thiazole ring could give rise to emissive properties that could be exploited in the design of new chemical probes. While direct studies on this compound as a biological probe are not widely documented, its potential is underscored by the broad utility of related thiazole derivatives in this area. For instance, small azide-modified thiazole-based molecules have been developed as reporter molecules for both fluorescence and mass spectrometric detection in chemical biology. doaj.org Furthermore, a patent has mentioned this compound in the context of developing inhibitors for phosphodiesterase 2 (PDE2), suggesting its potential bioactivity and, by extension, its possible use as a scaffold for probes targeting this enzyme. google.com
Drug Repurposing Strategies Based on Genome-Wide Target Profiling
Information and research data specifically concerning drug repurposing strategies for this compound, based on genome-wide target profiling, are not available in the current scientific literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
